molecular formula C9H6N2O2 B8382775 3-(2-Pyridinyl)isoxazole-5-carbaldehyde

3-(2-Pyridinyl)isoxazole-5-carbaldehyde

Cat. No. B8382775
M. Wt: 174.16 g/mol
InChI Key: DATJOWBTIOWPQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Pyridinyl)isoxazole-5-carbaldehyde is a useful research compound. Its molecular formula is C9H6N2O2 and its molecular weight is 174.16 g/mol. The purity is usually 95%.
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properties

Product Name

3-(2-Pyridinyl)isoxazole-5-carbaldehyde

Molecular Formula

C9H6N2O2

Molecular Weight

174.16 g/mol

IUPAC Name

3-pyridin-2-yl-1,2-oxazole-5-carbaldehyde

InChI

InChI=1S/C9H6N2O2/c12-6-7-5-9(11-13-7)8-3-1-2-4-10-8/h1-6H

InChI Key

DATJOWBTIOWPQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NOC(=C2)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Sulfur trioxide pyridine (10.0 g, 62.8 mmol) was dissolved in dimethylsulfoxide (50 mL) and cooled to near 0° C. A solution of the compound prepared in Example 124 (5.05 g, 28.7 mmol) and triethylamine (16.0 mL, 115 mmol) in dichloromethane (40 mL) was added to the solution over 45 minutes. The reaction was warmed to room temperature and stirred overnight. The reaction was diluted with ethyl acetate and washed with sodium hydrogen carbonate aqueous solution. The organic phase was washed with water and dried over magnesium sulfate. The crude mixture was purified by column chromatography using an eluant of 1 to 3% ethyl acetate/dichloromethane to provide the title compound (0.90 g) with the following physical data.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.05 g
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reactant
Reaction Step Two
Quantity
16 mL
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reactant
Reaction Step Two
Quantity
40 mL
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solvent
Reaction Step Two
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0 (± 1) mol
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solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

The title compound is prepared by a procedure analogous to Reference Example 300 by substituting 3-(2-pyridinyl)-5-isoxazolemethanol (prepared as described in J. Org. Chem. 2000, 65, 2225) for the 3-[4-(2-pyrimidinyl)phenyl]-2-propyn-1-ol of Reference Example 300. MS 175 (M+H)+.
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0 (± 1) mol
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reactant
Reaction Step One
Name
3-[4-(2-pyrimidinyl)phenyl]-2-propyn-1-ol
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0 (± 1) mol
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reactant
Reaction Step Two

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